molecular formula C11H15Cl2N3S B2902929 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride CAS No. 2138266-08-5

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride

Cat. No. B2902929
CAS RN: 2138266-08-5
M. Wt: 292.22
InChI Key: VWLKCYIXBWBZRV-UHFFFAOYSA-N
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Description

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride is a chemical compound that is a derivative of thienopyridine and piperazine . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride can be represented by the InChI code: 1S/C11H13N3S.2ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H .


Physical And Chemical Properties Analysis

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride is a powder at room temperature . Its molecular weight is 292.23 . The compound’s IUPAC name is 7-(piperazin-1-yl)thieno[3,2-b]pyridine dihydrochloride .

Scientific Research Applications

Anticancer Applications

Thieno[2,3-b]pyridine derivatives, which include “1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride”, have been studied for their potential anticancer activity . Some selected thienopyrimidine derivatives were investigated for their anticancer activity against two human cancer cell lines (HepG-2 and MCF-7) .

Antidermatophytic Applications

These compounds have also shown potential in the treatment of dermatophytic infections . Dermatophytes are a type of fungi that cause skin diseases, and the antidermatophytic activity of these compounds could be beneficial in developing new treatments.

Antimalarial Applications

Thieno[2,3-b]pyridine derivatives have demonstrated antimalarial activity . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.

Anti-Alzheimer’s Applications

These compounds have shown potential in the treatment of Alzheimer’s disease . Alzheimer’s is a progressive disease that destroys memory and other important mental functions.

Antifungal Applications

Thieno[2,3-b]pyridine derivatives have also demonstrated antifungal properties . This could be beneficial in the treatment of various fungal infections.

Anti-Inflammatory Applications

These compounds have shown anti-inflammatory properties . Inflammation is a part of the body’s healing process, but sometimes it can lead to chronic diseases if not managed properly.

Insecticidal Applications

Thieno[2,3-b]pyridine derivatives have demonstrated insecticidal properties . This could be beneficial in the development of new insecticides.

Antiviral Applications

These compounds have shown potential in the treatment of viral infections . Viruses are tiny organisms that can cause a variety of diseases, from the common cold to more severe diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Future Directions

The synthesis of piperazine derivatives, including 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride, is a topic of ongoing research . Future directions may include the development of new synthesis methods and the exploration of potential pharmaceutical applications .

Mechanism of Action

Target of Action

The primary target of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride and its derivatives is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.

Mode of Action

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by an antagonist like 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride, the downstream effects include an increase in the release of norepinephrine. This can lead to various physiological effects, depending on the specific location of the α2-adrenergic receptors within the body .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride’s action are largely dependent on its antagonistic activity at the α2-adrenergic receptor. By blocking this receptor, it can modulate the release of norepinephrine, potentially leading to effects such as increased alertness, heart rate, and blood pressure .

properties

IUPAC Name

7-piperazin-1-ylthieno[3,2-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLKCYIXBWBZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=NC=C2)C=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride

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